(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a diphenylmethylsulfanyl (S-CH(C₆H₅)₂) group at the β-position of the propanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the diphenylmethylsulfanyl substituent introduces steric bulk and hydrophobicity. This structural motif is significant in peptide synthesis and drug development, where controlled deprotection and functional group compatibility are critical .
Properties
IUPAC Name |
3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHPOXIVDHMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl (Boc) to form Boc-cysteine. The thiol group is then protected using 2,4-dimethylphenyl (Dpm) to yield Boc-Cys(Dpm)-OH. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like piperidine .
Industrial Production Methods
In an industrial setting, the production of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dpm protecting groups under acidic or basic conditions.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while piperidine can be used to remove the Dpm group.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products
Deprotection: Yields free cysteine.
Substitution: Yields various cysteine derivatives.
Oxidation: Yields cystine, a disulfide-linked dimer of cysteine.
Scientific Research Applications
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of peptide drugs and bioconjugates.
Mechanism of Action
The primary function of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide is to protect the thiol group of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the Dpm group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfanyl Group
(a) Diphenylmethylsulfanyl vs. Methylbenzylsulfanyl
- Synthesis: Similar coupling strategies (e.g., DCC/DMAP-mediated esterification) are employed, but the methyl group may alter reaction kinetics during deprotection .
(b) Diphenylmethylsulfanyl vs. Thiophen-2-yl
- Example: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7) Key Difference: The thiophene ring introduces π-conjugation and aromaticity, which may enhance UV detectability in analytical assays. However, the reduced steric bulk compared to diphenylmethylsulfanyl could lower metabolic stability .
Stereochemical and Functional Group Modifications
(a) Stereoisomerism
- Example: (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 1217733-31-7) Key Difference: The additional hydroxy group at C2 and trifluoromethylphenyl substituent introduce hydrogen-bonding capacity and electron-withdrawing effects, respectively. These features may influence binding affinity in enzyme inhibition studies .
(b) Amino Acid Backbone Modifications
- Example: (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2) Key Difference: The N-methylation and hydroxybutanoic acid backbone alter conformational flexibility and acidity (pKa ~3.5 for carboxylic acid vs. ~4.2 for standard Boc-amino acids), impacting peptide chain assembly .
Pharmacokinetic and Physicochemical Properties
- Analysis : The diphenylmethylsulfanyl group confers higher lipophilicity (logP ~4.2), favoring membrane permeability but limiting aqueous solubility. In contrast, the thiophen-2-yl derivative’s lower logP (~2.5) enhances solubility but may reduce bioavailability in hydrophobic environments .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid, also known by its CAS number 21947-98-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.59 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group and a diphenylmethyl thioether moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO4S |
| Molecular Weight | 463.59 g/mol |
| CAS Number | 21947-98-8 |
| InChI Key | JDTOWOURWBDELG-QHCPKHFHSA-N |
| Boiling Point | Not available |
Synthesis
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid involves several steps, including the protection of amino groups and the introduction of the diphenylmethyl thioether. A typical synthetic route includes:
- Protection of Cysteine : Starting with L-cysteine, the thiol group is protected using tert-butyloxycarbonyl (Boc) anhydride.
- Formation of Thioether : The diphenylmethyl group is introduced through a nucleophilic substitution reaction.
- Purification : The final product is purified using techniques such as column chromatography.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the sulfanyl group can enhance radical scavenging activity, making it a candidate for further studies in oxidative stress-related conditions.
Enzyme Inhibition
Studies have shown that derivatives of this compound can act as inhibitors for various enzymes, including proteases and kinases. The Boc group may play a role in modulating enzyme interactions, thereby influencing pharmacological effects.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that related compounds significantly inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar thioether compounds in models of neurodegeneration, suggesting that they may mitigate oxidative damage in neuronal cells.
Research Findings
Recent findings from diverse sources support the potential therapeutic applications of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid:
- Antimicrobial Activity : Some studies report antimicrobial properties against specific bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in preclinical models, suggesting a possible role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
